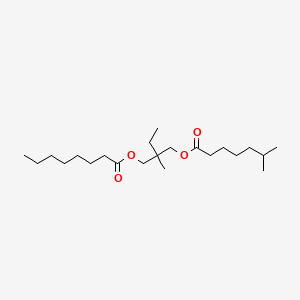

Trimethylolpropane triisooctanoate

Description

Trimethylolpropane triisooctanoate (TMP triisooctanoate) is a synthetic ester derived from the esterification of trimethylolpropane (TMP) with three equivalents of isooctanoic acid. This compound is characterized by its branched alkyl chains, which confer unique physicochemical properties, including high thermal stability, low volatility, and excellent lubricity. It is widely used in industrial applications such as high-performance lubricants, dielectric fluids, and plasticizers due to its ability to maintain viscosity across a broad temperature range and resist oxidation .

Properties

CAS No. |

70969-64-1 |

|---|---|

Molecular Formula |

C22H42O4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

[2-methyl-2-(6-methylheptanoyloxymethyl)butyl] octanoate |

InChI |

InChI=1S/C22H42O4/c1-6-8-9-10-11-15-20(23)25-17-22(5,7-2)18-26-21(24)16-13-12-14-19(3)4/h19H,6-18H2,1-5H3 |

InChI Key |

HYQSRPWWFPRCPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC(C)(CC)COC(=O)CCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolpropane triisooctanoate is synthesized through the esterification reaction of trimethylolpropane with isooctanoic acid. The reaction typically involves heating the mixture in the presence of a catalyst, such as sulfuric acid, under reflux conditions to drive off the water formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where trimethylolpropane and isooctanoic acid are continuously fed into the reactor. The reaction mixture is maintained at an elevated temperature and pressure to ensure complete conversion. The resulting ester is then purified through distillation to remove any unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane triisooctanoate primarily undergoes esterification and transesterification reactions. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Esterification: Isooctanoic acid, trimethylolpropane, and a catalyst such as sulfuric acid.

Transesterification: Alcohol (e.g., methanol or ethanol) and a catalyst such as sodium methoxide.

Major Products Formed:

Esterification: this compound.

Transesterification: Methanol or ethanol esters of trimethylolpropane.

Scientific Research Applications

Trimethylolpropane triisooctanoate is extensively used in scientific research and various industries due to its unique properties. Some of its applications include:

Cosmetics and Personal Care: It is used in lipsticks, lotions, skin creams, and massage oils for its non-tacky, light, and glossy properties.

Industrial Applications: It serves as a plasticizer and lubricant in the production of plastics and rubber.

Chemical Research: It is used as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Trimethylolpropane triisooctanoate is often compared with other esters such as trimethylolpropane triisostearate and trimethylolpropane trioleate. While these compounds share similar structures, this compound is unique in its combination of non-tackiness, lightness, and glossiness, making it particularly suitable for cosmetic and personal care applications.

Comparison with Similar Compounds

Key Findings :

- Branched vs. Linear Chains: TMP triisooctanoate’s branched structure (vs. linear TMP trioctanoate) likely enhances its viscosity index (VI) and low-temperature fluidity, similar to TMP tri(2-ethylhexanoate). However, excessive branching (e.g., 2-ethylhexanoate) can compromise low-temperature performance, as seen in its lack of fluidity below 70°C .

- Thermal Stability: Branched esters like TMP triisooctanoate exhibit superior thermal stability compared to linear derivatives due to reduced molecular symmetry and increased steric hindrance against oxidative degradation .

Comparison with Esters of Alternative Polyols

Pentaerythritol (PE) esters are common alternatives to TMP esters, differing in the number of hydroxyl groups (four vs. three):

Key Findings :

- Molecular Weight and Fluidity: PE tetraisooctanoate’s higher molecular weight (four ester groups) increases viscosity and thermal stability but raises the pour point compared to TMP triisooctanoate. This makes TMP triisooctanoate preferable in low-temperature applications .

- Synthetic Efficiency : TMP esters generally require fewer synthetic steps than PE esters, reducing production costs .

Branched vs. Linear Esters in Performance

Branched esters like TMP triisooctanoate outperform linear analogs in critical metrics:

Trade-offs : While branched esters excel in thermal and oxidative stability, their synthetic origin and lower biodegradability may limit use in eco-sensitive applications. Plant-derived TMP esters (e.g., TMP trioleate) offer greener alternatives but with compromised thermal performance .

Q & A

Q. What experimental methods are recommended for synthesizing trimethylolpropane triisooctanoate (TMPTI) with high purity?

The synthesis of TMPTI typically involves esterification reactions between trimethylolpropane (TMP) and isooctanoic acid. A two-step approach is often used: (1) acid-catalyzed esterification to form mono- and diesters, followed by (2) base-catalyzed transesterification to achieve the triester. Reaction parameters such as temperature (optimized between 120–160°C), catalyst type (e.g., p-toluenesulfonic acid for esterification), and molar ratios (e.g., 1:3.2 TMP:isooctanoic acid) significantly influence yield and purity. Post-synthesis purification via vacuum distillation or column chromatography is critical to remove unreacted monomers and by-products .

Q. How can researchers confirm the structural identity and purity of TMPTI using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Peaks at δ 0.8–1.1 ppm (methyl groups from isooctanoate chains), δ 1.2–1.6 ppm (methylene groups), and δ 4.0–4.3 ppm (ester-linked –CH₂– groups from TMP).

- ¹³C NMR : Signals at 172–174 ppm confirm ester carbonyl groups.

Q. What standardized protocols exist for quantifying TMPTI in complex mixtures?

High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at 210 nm is widely used. Mobile phases often combine acetonitrile and water (70:30 v/v), with a flow rate of 1.0 mL/min. Calibration curves using purified TMPTI (linearity R² >0.99) enable quantification. For trace analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) in positive ion mode provides higher sensitivity .

Advanced Research Questions

Q. How can statistical optimization (e.g., Design of Experiments) improve TMPTI synthesis efficiency?

Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective for optimizing reaction variables. For example:

- Factors : Temperature, catalyst concentration, and molar ratio.

- Responses : Yield, purity, and reaction time. ANOVA analysis identifies significant factors (p <0.05), while contour plots visualize optimal conditions. In a study on TMP esters, CCD reduced side reactions (e.g., dehydration) by 30% and increased yield to >90% .

Q. How should researchers address contradictory data on the thermal stability of TMPTI in polymer matrices?

Discrepancies often arise from differences in polymer crosslinking density or ester content. For systematic analysis:

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Td) under nitrogen vs. air to assess oxidative stability.

- Dynamic Mechanical Analysis (DMA): Measure storage modulus (E') and glass transition temperature (Tg) to evaluate plasticizing effects. For example, adding 5–10% TMPTI to poly(trimethylolpropane trimethacrylate) reduced Tg by 15–20°C due to increased chain mobility, while higher concentrations (>20%) destabilized the network .

Q. What methodologies are used to analyze by-products from TMPTI synthesis, and how can they be minimized?

- By-Product Identification :

- GC-MS : Detects linear formals and cyclic ethers (common side products from incomplete esterification).

- ¹H NMR : Quantifies residual hydroxyl groups from unreacted TMP.

- Mitigation Strategies :

- Vacuum Distillation : Removes low-boiling by-products (e.g., water, unreacted acid).

- Catalyst Screening : Heterogeneous catalysts (e.g., immobilized lipases) reduce side reactions compared to homogeneous acids .

Q. How do hydroxyl group interactions in TMP derivatives influence their reactivity in crosslinking applications?

Hydroxyl groups in TMPTI precursors (e.g., TMP) participate in hydrogen bonding and nucleophilic reactions. For example:

- Colorimetric Assays : TMP’s hydroxyl groups reduce CVL dye (λmax = 590 nm) within 30 seconds, whereas propargyl bromide (lacking –OH) shows no activity.

- Crosslinking Efficiency : Primary hydroxyls (TMP) exhibit 2–3× higher reactivity in urethane formation compared to secondary hydroxyls (modified esters) .

Methodological Best Practices

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (e.g., catalyst loading, reaction time) into main text and supplementary materials. Include raw data tables for reproducibility .

- Contradiction Resolution : Use multi-technique validation (e.g., NMR + GC) to reconcile conflicting results. For thermal studies, standardize heating rates (e.g., 10°C/min) and sample masses (±0.1 mg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.